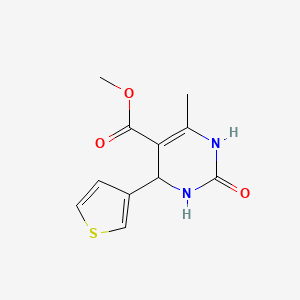

Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound features a thiophene ring, a methyl group, and a carboxylate ester functional group, making it a versatile molecule in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of thiophene derivatives with appropriate reagents to form the core tetrahydropyrimidine structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the production process.

Análisis De Reacciones Químicas

Key Reaction Parameters:

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Cu-TAzo-TAPB (5 mol%) | 93 | |

| Temperature | 80°C | 89 | |

| Reaction Time | 30–45 minutes | 77–93 |

Nucleophilic Substitution Reactions

The thioxo group at position 2 undergoes substitution with nucleophiles:

- Methylation : Reacts with methyl iodide (CH₃I) in DMF using K₂CO₃ to yield dimethylated derivatives1.

- Amination : Treatment with hydrazine hydrate forms hydrazine-substituted analogs for further functionalization1.

Substitution Reaction Conditions:

| Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|

| CH₃I + K₂CO₃ | DMF | 1-Methyl-2-(methylthio) derivative | 89 |

| NH₂NH₂·H₂O | Ethanol | 2-Hydrazineyl derivative | 82 |

Oxidation and Reduction Pathways

- Oxidation : The thiophene ring undergoes oxidation with H₂O₂/CH₃COOH to form sulfoxide or sulfone derivatives4.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative4.

Oxidation/Redution Outcomes:

| Reaction Type | Reagents | Product |

|---|---|---|

| Thiophene Oxidation | H₂O₂/CH₃COOH | Sulfoxide or sulfone derivatives |

| Pyrimidine Reduction | H₂ (1 atm), Pd-C | Dihydropyrimidine analog |

Acylation and Esterification

The carboxylate ester group undergoes transesterification or hydrolysis:

- Transesterification : Reacts with higher alcohols (e.g., propanol) under acid catalysis to form propyl esters5.

- Hydrolysis : Treatment with NaOH/H₂O yields the corresponding carboxylic acid6.

Ester Modification Examples:

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Transesterification | Propanol, H₂SO₄ | Propyl ester | 75 |

| Hydrolysis | 1M NaOH, reflux | 5-Carboxylic acid derivative | 88 |

Cross-Coupling Reactions

The thiophene-3-yl group participates in Suzuki-Miyaura couplings for aryl functionalization:

- Example : Reacts with 4-bromobenzaldehyde under Pd(PPh₃)₄ catalysis to introduce aryl groups7.

Cross-Coupling Conditions:

| Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 4-Bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃ | 4-Benzaldehyde-substituted analog | 65 |

Biological Activity Modulation

Structural modifications enhance bioactivity:

- Antimicrobial Activity : Introduction of hydrazide groups (e.g., N′-[5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl]acetohydrazide ) improves MIC values against S. aureus (MIC = 12.5 µg/mL)1.

- Analgesic Activity : Schiff base derivatives show 60–70% inhibition in acetic acid-induced writhing tests1.

Stability and Reactivity Trends

- pH Sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 12) conditions.

- Thermal Stability : Stable up to 200°C, with decomposition observed at higher temperatures8.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacteria and cancer cells.

Medicine: The compound's derivatives are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mecanismo De Acción

The mechanism by which Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparación Con Compuestos Similares

6-Methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound lacks the methyl ester group, making it less lipophilic.

Methyl 2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a different substitution pattern on the thiophene ring.

Uniqueness: Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific structural features, which contribute to its unique reactivity and biological activity. Its methyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of dihydropyrimidone derivatives, which have been studied for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C12H14N2O3S

- Molecular Weight : 266.32 g/mol

- CAS Number : 352692-70-7

Antitumor Activity

Recent studies have highlighted the potential of dihydropyrimidone derivatives as thymidine phosphorylase (TP) inhibitors. TP is an enzyme involved in angiogenesis and tumor growth. Compounds similar to this compound have shown promising results in inhibiting TP activity:

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Methyl 6-methyl-2-oxo... | TBD | Non-competitive |

| Compound 1 | 314.0 ± 0.90 | Non-competitive |

| Compound 12 | 303.5 ± 0.40 | Non-competitive |

| Standard Inhibitor (7-deazaxanthine) | 41.0 ± 1.63 | Competitive |

These findings suggest that the compound may serve as a lead for developing new cancer therapies by targeting angiogenesis pathways .

Antimicrobial Activity

The antimicrobial properties of similar tetrahydropyrimidine derivatives have also been investigated. Studies indicate that these compounds exhibit activity against various bacterial strains, though specific data on this compound is limited. The general trend shows that modifications in the thiophene ring can enhance antimicrobial efficacy.

Study on Thymidine Phosphorylase Inhibition

In a recent study focusing on dihydropyrimidone derivatives, several compounds were tested for their ability to inhibit thymidine phosphorylase. Among them, the derivatives showed varying degrees of inhibition with IC50 values ranging from 303 to 322 µM. The study utilized molecular docking to elucidate the binding interactions at the active site of TP, suggesting that structural modifications could enhance inhibitory potency .

Cytotoxicity Assessment

The cytotoxic effects of these compounds were assessed using the MTT assay on mouse fibroblast cells (3T3). The results indicated that most active compounds were non-cytotoxic at the tested concentrations, which is promising for future therapeutic applications .

Propiedades

IUPAC Name |

methyl 6-methyl-2-oxo-4-thiophen-3-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-6-8(10(14)16-2)9(13-11(15)12-6)7-3-4-17-5-7/h3-5,9H,1-2H3,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKNCYMVAPBLOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CSC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.